5-Iodo-1H-indazole-3-carbaldehyde
Overview
Description
5-Iodo-1H-indazole-3-carbaldehyde is a chemical compound belonging to the indazole family Indazoles are heterocyclic compounds containing a fused benzene and pyrazole ring This specific compound is characterized by the presence of an iodine atom at the 5-position and an aldehyde group at the 3-position of the indazole ring
Preparation Methods
The synthesis of 5-Iodo-1H-indazole-3-carbaldehyde typically involves several steps. One common method includes the iodination of 1H-indazole-3-carbaldehyde. The process can be summarized as follows:
Formylation: The aldehyde group at the 3-position can be introduced through a Vilsmeier-Haack reaction, which involves the reaction of the indazole with a formylating agent like DMF (dimethylformamide) and POCl3 (phosphorus oxychloride).
Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and controlled reaction conditions to ensure efficiency and scalability.
Chemical Reactions Analysis
5-Iodo-1H-indazole-3-carbaldehyde undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom at the 5-position can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents include organometallic compounds such as Grignard reagents.
Reduction Reactions: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
5-Iodo-1H-indazole-3-carbaldehyde has several applications in scientific research:
Medicinal Chemistry: It serves as a precursor for the synthesis of various biologically active molecules, including kinase inhibitors and anti-cancer agents.
Material Science: It is used in the development of organic semiconductors and other advanced materials.
Chemical Biology: The compound is utilized in the study of biological pathways and molecular interactions due to its ability to form stable complexes with proteins and other biomolecules.
Mechanism of Action
The mechanism of action of 5-Iodo-1H-indazole-3-carbaldehyde largely depends on its application. In medicinal chemistry, it often acts as an inhibitor of specific enzymes or receptors. The iodine atom and aldehyde group play crucial roles in binding to the active sites of target proteins, thereby modulating their activity. The molecular targets and pathways involved vary based on the specific biological context in which the compound is used.
Comparison with Similar Compounds
5-Iodo-1H-indazole-3-carbaldehyde can be compared with other indazole derivatives such as:
1H-Indazole-3-carbaldehyde: Lacks the iodine atom at the 5-position, which may result in different reactivity and biological activity.
5-Bromo-1H-indazole-3-carbaldehyde: Similar structure but with a bromine atom instead of iodine, which can affect its chemical properties and applications.
5-Chloro-1H-indazole-3-carbaldehyde:
The presence of the iodine atom in this compound makes it unique, as iodine is a larger halogen and can influence the compound’s electronic properties and steric interactions.
Properties
IUPAC Name |
5-iodo-2H-indazole-3-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5IN2O/c9-5-1-2-7-6(3-5)8(4-12)11-10-7/h1-4H,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NOSDSVDHJGTJLY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NNC(=C2C=C1I)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5IN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20630904 | |
Record name | 5-Iodo-2H-indazole-3-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20630904 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
677702-22-6 | |
Record name | 5-Iodo-2H-indazole-3-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20630904 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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